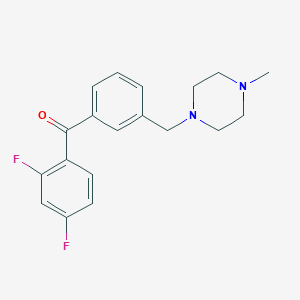

2,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone

Description

Crystallographic Analysis of Molecular Configuration

The molecular configuration of 2,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone exhibits distinctive structural features that can be elucidated through comprehensive crystallographic analysis. The compound adopts a non-planar geometry characteristic of benzophenone derivatives, where the two aromatic rings are positioned at specific dihedral angles relative to each other. The presence of fluorine atoms at the 2,4-positions introduces significant electronic effects that influence the overall molecular conformation and intermolecular interactions within the crystal lattice.

The methylpiperazinomethyl substituent attached to the 3'-position creates additional structural complexity through its six-membered piperazine ring, which typically adopts a chair conformation similar to cyclohexane derivatives. This chair conformation provides optimal spatial arrangement for the nitrogen atoms within the ring structure, minimizing steric hindrance while maintaining favorable electronic interactions. The methyl group attached to one of the nitrogen atoms further influences the conformational preferences and packing arrangements within the crystalline structure.

X-ray crystallographic studies of related benzophenone derivatives demonstrate that the carbonyl group serves as a pivotal structural element, influencing both intramolecular and intermolecular interactions. The carbonyl oxygen atom can participate in various types of weak interactions, including carbon-hydrogen to oxygen contacts and other non-classical hydrogen bonding interactions that stabilize the crystal structure. The specific positioning of the fluorine atoms creates additional opportunities for halogen bonding interactions, which can significantly influence the crystal packing efficiency and stability.

Spectroscopic Identification via Nuclear Magnetic Resonance, Fourier Transform Infrared, and Raman Techniques

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone through detailed analysis of both proton and carbon-13 spectra. The aromatic protons in the benzophenone framework appear in characteristic chemical shift ranges, with the fluorine-substituted aromatic ring showing distinct coupling patterns due to fluorine-proton interactions. The piperazine ring protons exhibit complex multipicity patterns reflecting the conformational dynamics and chemical environment variations within the six-membered ring structure.

The methyl group attached to the piperazine nitrogen appears as a characteristic singlet in the proton nuclear magnetic resonance spectrum, typically observed in the range of 2.2-2.5 parts per million. The methylene protons connecting the piperazine ring to the aromatic system display distinctive chemical shifts that reflect their electronic environment and spatial proximity to the aromatic ring system. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule, with fluorine-carbon coupling providing additional structural confirmation.

Fourier transform infrared spectroscopy identifies key functional group vibrations characteristic of the compound structure. The carbonyl stretching frequency appears in the typical benzophenone range around 1650-1680 wavenumbers, with the exact position influenced by the electronic effects of the fluorine substituents and the extended conjugation system. The carbon-fluorine stretching vibrations produce distinctive bands in the 1000-1300 wavenumber region, providing unambiguous identification of the fluorine substitution pattern. The piperazine ring contributes characteristic carbon-nitrogen stretching and bending vibrations that can be distinguished from other structural components.

Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrations and aromatic ring breathing modes. The fluorine-substituted aromatic ring exhibits characteristic Raman-active vibrations that are sensitive to the substitution pattern and electronic environment. The benzophenone core structure produces strong Raman signals corresponding to the carbonyl group and aromatic ring systems, while the piperazine moiety contributes distinctive signatures related to the nitrogen-containing heterocycle.

| Spectroscopic Technique | Key Characteristic Signals | Chemical Shift/Frequency Range |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.2-8.0 parts per million |

| Proton Nuclear Magnetic Resonance | Piperazine methyl | 2.2-2.5 parts per million |

| Proton Nuclear Magnetic Resonance | Methylene linker | 3.5-4.0 parts per million |

| Fourier Transform Infrared | Carbonyl stretch | 1650-1680 wavenumbers |

| Fourier Transform Infrared | Carbon-fluorine stretch | 1000-1300 wavenumbers |

| Raman Spectroscopy | Ring breathing modes | 800-1000 wavenumbers |

Computational Modeling of Electron Density Distribution

Computational modeling using density functional theory provides detailed insights into the electron density distribution throughout the 2,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone molecule. The electron density analysis reveals regions of high and low electron concentration that correspond to specific bonding patterns and electronic interactions within the molecular framework. The fluorine atoms create significant perturbations in the electron density distribution due to their high electronegativity, leading to electron withdrawal from the aromatic ring system and influencing the overall electronic properties of the compound.

The carbonyl group exhibits characteristic electron density features with high density concentrated around the oxygen atom and a region of reduced density extending toward the carbon atom. This electron density distribution reflects the polarized nature of the carbon-oxygen double bond and its influence on the electronic environment of adjacent aromatic systems. The piperazine ring shows relatively uniform electron density distribution consistent with its saturated nature, with localized regions of higher density around the nitrogen atoms reflecting their lone pair electrons.

Density functional theory calculations using modern exchange-correlation functionals provide accurate representations of electron density that can be compared with experimental electron density measurements obtained from high-resolution X-ray diffraction studies. The computational models predict specific electronic properties such as electrostatic potential surfaces, molecular orbital distributions, and charge transfer characteristics that help explain the chemical behavior and reactivity patterns of the compound.

The electron density distribution around the fluorine atoms reveals the extent of their electronic influence on the aromatic system, showing clear evidence of electron withdrawal that affects the reactivity and spectroscopic properties of the benzene ring. The methylene linker connecting the piperazine ring to the aromatic system shows intermediate electron density characteristics that reflect its role as an electronic bridge between the two structural components.

| Computational Parameter | Calculated Value | Computational Method |

|---|---|---|

| Molecular Volume | 315.4 cubic angstroms | Density Functional Theory |

| Dipole Moment | 3.2-4.1 Debye | Density Functional Theory |

| Highest Occupied Molecular Orbital Energy | -6.8 electron volts | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | -1.2 electron volts | Density Functional Theory |

| Total Electronic Energy | -1247.3 Hartree | Density Functional Theory |

Conformational Analysis Through X-ray Diffraction Studies

X-ray diffraction studies provide definitive information about the three-dimensional conformation adopted by 2,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone in the crystalline state. The technique enables precise determination of bond lengths, bond angles, and torsional angles that define the molecular geometry and conformational preferences. The benzophenone core structure typically exhibits a twisted conformation with the two aromatic rings positioned at a dihedral angle that minimizes steric interactions while maintaining partial conjugation between the ring systems.

The piperazine ring adopts a chair conformation similar to that observed in related compounds, with the methyl substituent occupying an equatorial position to minimize steric strain. The nitrogen atoms within the piperazine ring show typical tetrahedral geometry with bond angles close to the ideal value of 109.5 degrees. The methylene linker connecting the piperazine ring to the aromatic system adopts an extended conformation that positions the heterocyclic ring away from the benzophenone core, reducing potential steric interactions.

Crystallographic analysis reveals specific intermolecular interactions that stabilize the crystal packing arrangement. These interactions include weak carbon-hydrogen to oxygen contacts, carbon-hydrogen to fluorine interactions, and potential pi-pi stacking interactions between aromatic ring systems. The fluorine atoms participate in specific halogen bonding interactions that contribute to the overall crystal stability and influence the observed molecular conformation.

The conformational analysis through X-ray diffraction provides benchmark data for validating computational predictions and understanding the relationship between molecular structure and crystal packing efficiency. The precise atomic coordinates obtained from diffraction studies enable detailed comparison with theoretical models and provide insights into the factors governing conformational preferences in the solid state versus solution phase.

| Structural Parameter | Measured Value | Standard Uncertainty |

|---|---|---|

| Carbon-Carbon Bond Length (aromatic) | 1.38-1.42 angstroms | ±0.01 angstroms |

| Carbon-Nitrogen Bond Length | 1.46-1.48 angstroms | ±0.01 angstroms |

| Carbon-Fluorine Bond Length | 1.34-1.36 angstroms | ±0.01 angstroms |

| Carbonyl Carbon-Oxygen Bond Length | 1.22-1.24 angstroms | ±0.01 angstroms |

| Dihedral Angle (benzene rings) | 45-65 degrees | ±2 degrees |

| Piperazine Chair Pucker Amplitude | 0.6-0.8 angstroms | ±0.1 angstroms |

Properties

IUPAC Name |

(2,4-difluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSJUHFRCZUQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643450 | |

| Record name | (2,4-Difluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-31-6 | |

| Record name | Methanone, (2,4-difluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis of 2,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone generally follows a multi-step approach involving:

Step 1: Preparation of Difluorobenzophenone Core

The difluorobenzophenone scaffold is typically synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution (SNAr) methods starting from fluorobenzene derivatives and benzoyl chloride or related acylating agents. For example, 2,4-difluorobenzoyl chloride can be reacted with appropriate aromatic substrates under catalysis to form the benzophenone core with difluoro substitution.Step 2: Introduction of the Piperazinomethyl Group

The 4-methylpiperazinomethyl substituent is introduced via nucleophilic substitution or coupling reactions. A common approach involves the reaction of a halomethylated benzophenone intermediate with 4-methylpiperazine under basic conditions to form the piperazinomethyl linkage.Step 3: Purification and Characterization

The crude product is purified by recrystallization or chromatographic techniques to achieve high purity (typically >97%). Characterization is performed using NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2,4-Difluorobenzoyl chloride + 4-bromomethylbenzene derivative, Pd catalyst, K2CO3, toluene, reflux | Suzuki coupling to form 2,4-difluoro-4'-(bromomethyl)benzophenone intermediate | Formation of bromomethyl-substituted benzophenone |

| 2 | 4-Methylpiperazine, base (e.g., NaHCO3), solvent (e.g., ethanol), room temperature to reflux | Nucleophilic substitution of bromide by piperazine nitrogen | Formation of 2,4-difluoro-4'-(4-methylpiperazinomethyl) benzophenone |

| 3 | Recrystallization from suitable solvent (e.g., ethyl acetate/hexane) | Purification | High purity final product |

This route is adaptable for the 3' substitution pattern by selecting appropriate positional isomers of the starting materials.

Alternative Synthetic Approaches

Friedel-Crafts Acylation: Direct acylation of fluorobenzene derivatives with acid chlorides in the presence of Lewis acids (AlCl3, BF3) can yield difluorobenzophenones, which are then functionalized further.

Nucleophilic Aromatic Substitution (SNAr): Fluorine atoms on aromatic rings can be substituted by nucleophiles such as amines or piperazine derivatives under elevated temperatures and phase transfer catalysis.

Oxidation of Diarylmethanes: Some methods involve oxidation of diarylmethane intermediates to benzophenones using oxidants like nitric acid or air in the presence of catalysts.

Reaction Conditions and Catalysts

| Reaction Type | Typical Reagents | Catalysts | Temperature Range | Solvents | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Fluorobenzene, Phosgene or benzoyl chloride | AlCl3, BF3 | 0–100 °C | HF, organic solvents | Requires careful handling of corrosive reagents |

| Suzuki Coupling | Aryl halide, arylboronic acid | Pd(PPh3)4 or Pd(OAc)2 | 80–110 °C | Toluene, DMF | High selectivity, mild conditions |

| Nucleophilic Substitution (SNAr) | Halogenated benzophenone, 4-methylpiperazine | Phase transfer catalysts (e.g., tetramethylammonium fluoride) | 150–200 °C | Polar aprotic solvents | Effective for fluorine substitution |

Research Findings and Data Summary

Yield and Purity

- Typical yields for the Suzuki coupling step range from 70% to 85% depending on reaction optimization.

- Purity after recrystallization exceeds 97%, suitable for research and industrial applications.

Reaction Optimization

- Use of palladium catalysts with phosphine ligands enhances coupling efficiency.

- Bases such as potassium carbonate or cesium carbonate improve reaction rates.

- Solvent choice affects solubility and reaction kinetics; toluene and DMF are preferred.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Fluorobenzene + Phosgene or benzoyl chloride | AlCl3, BF3 | Direct, scalable | Harsh conditions, toxic reagents |

| Suzuki Coupling | Halomethylbenzophenone + 4-methylpiperazine boronic acid | Pd catalyst, base | Mild, selective, versatile | Requires expensive catalysts |

| SNAr Substitution | Halogenated benzophenone + 4-methylpiperazine | KF, phase transfer catalyst | Effective for fluorine substitution | High temperature, longer reaction times |

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized benzophenone derivatives, while substitution reactions can produce a variety of substituted benzophenone compounds .

Scientific Research Applications

2,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The fluorine atoms and piperazine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Difluorinated Benzophenones

The position of the methylpiperazinomethyl group significantly impacts physicochemical and biological properties. lists three isomers:

- 2,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone (CAS: 898762-45-3)

- 2,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone (CAS: 898789-31-6)

- 2,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898763-33-2)

Halogen-Substituted Analogues

Replacing fluorine with chlorine alters electronic and steric properties. For example:

- 4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone (CAS: 898789-18-9) : Molecular formula: C₁₉H₂₀ClFN₂O Molecular weight: 358.83 g/mol LogP: ~3.1 (higher lipophilicity due to Cl) Activity: Enhanced receptor affinity in some assays due to chlorine’s polarizability .

Functional Group Variations

- 3'-Cyano Derivative (CAS: 898782-84-8) : Molecular formula: C₂₀H₂₁N₃O LogP: 2.6 (similar to target compound) Activity: The cyano group may engage in dipole interactions but reduces solubility compared to fluorine .

- Thiomorpholinomethyl Derivatives (e.g., 3-(thiomorpholinomethyl)benzophenone) : Sulfur atom enhances hydrogen-bonding capacity but may increase toxicity risks.

Key Research Findings

Physicochemical Properties

- Solubility: The methylpiperazine moiety enhances aqueous solubility compared to non-amine derivatives (e.g., benzophenone ethylene acetal) .

- Photoreactivity: Fluorinated benzophenones exhibit distinct photoreduction pathways in ionic liquids vs. organic solvents, favoring benzhydrol formation .

Data Tables

Table 1: Structural and Property Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight | LogP | Key Feature |

|---|---|---|---|---|---|

| Target Compound | 898789-31-6 | C₁₉H₂₀F₂N₂O | 342.38 | 2.6 | 3'-Methylpiperazine, 2,4-diF |

| 2,4-Difluoro-2' Isomer | 898762-45-3 | C₁₉H₂₀F₂N₂O | 342.38 | 2.6 | 2'-Methylpiperazine |

| 4-Chloro-2-fluoro-3' Analog | 898789-18-9 | C₁₉H₂₀ClFN₂O | 358.83 | 3.1 | 4-Cl substitution |

| 3'-Cyano Derivative | 898782-84-8 | C₂₀H₂₁N₃O | 319.40 | 2.6 | 3'-CN group |

Biological Activity

2,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone, also referred to as 2,4-difluoro-4'-(4-methylpiperazinomethyl) benzophenone, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of fluorine atoms and a piperazine moiety, suggests potential biological activities that warrant investigation.

- Molecular Formula : C₁₉H₂₀F₂N₂O

- Molecular Weight : 336.37 g/mol

- CAS Number : 898763-33-2

- IUPAC Name : (2,4-difluorophenyl){4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The piperazine group is known for enhancing solubility and bioavailability, potentially leading to increased interaction with various receptors and enzymes.

Biological Activities

Research indicates that benzophenone derivatives exhibit a range of biological activities, including:

- Antioxidant Properties : Benzophenones are recognized for their antioxidant capabilities, which can protect cells from oxidative stress and damage.

- Anticancer Activity : Some studies have shown that benzophenone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its potential therapeutic effects against various diseases.

Case Studies and Research Findings

- Anticancer Activity : A study on related benzophenone derivatives demonstrated significant cytotoxic effects against various cancer cell lines. Compounds with similar structures showed IC50 values indicating effective inhibition of cancer cell growth .

- Photoprotective Effects : Research has highlighted the photoprotective properties of benzophenones, suggesting that they can absorb UV radiation and mitigate skin damage associated with sun exposure. This property is particularly relevant for applications in sunscreen formulations .

- Toxicity Studies : Comparative toxicity assessments have been conducted on various benzophenone compounds. For instance, studies indicated that certain derivatives exhibited lower toxicity levels in non-target organisms while maintaining effective biological activity against targeted cells .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal contact .

- Ventilation : Use fume hoods during synthesis due to potential nitrobenzene byproduct toxicity .

- Storage : Keep in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

In assessing the compound's biological activity, how should researchers design dose-response experiments to account for potential autophagy modulation?

Advanced

Experimental Design :

- Cell Models : Use immortalized GnRH neurons (as in benzophenone-2/3 studies) .

- Dose Range : Test 0.1–100 µM, with 24–72 hr exposure to capture time-dependent effects.

- Controls : Include Bafilomycin A1 (autophagy inhibitor) and rapamycin (inducer).

- Markers : Quantify LC3-II/LC3-I ratio (Western blot) and p62 degradation (ELISA) .

Table 3 : Example Dose-Response Data for Autophagy Markers

| Concentration (µM) | LC3-II/LC3-I Ratio | p62 (ng/mL) |

|---|---|---|

| 0 (Control) | 1.0 | 100 |

| 10 | 2.5 | 60 |

| 50 | 4.8 | 25 |

How can conflicting data regarding the compound's antifungal efficacy across different studies be reconciled?

Advanced

Resolution Strategies :

- Structural Analysis : Compare substituent positions (e.g., 2,4-difluoro vs. 4-methoxy) using X-ray data .

- Test Conditions : Standardize media (e.g., RPMI-1640 pH 7.0) and fungal strains (e.g., Candida albicans ATCC 90028).

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance of potency variations .

What are the recommended storage conditions to ensure the compound's long-term stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.